2-(6-(benzylthio)-9H-purin-9-yl)ethanol

Lipophilicity logP Drug-likeness

2-(6-(Benzylthio)-9H-purin-9-yl)ethanol (CAS 2881-90-5), also known as 6-benzylmercapto-9-(2-hydroxyethyl)purine, is a synthetic purine derivative featuring a benzylthio substituent at the C6 position and a 2-hydroxyethyl group at N9. The compound has a molecular weight of 286.35 g·mol⁻¹, a calculated logP of approximately 2.11, and a topological polar surface area (TPSA) of 89.13 Ų.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
CAS No. 2881-90-5
Cat. No. B12927002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(benzylthio)-9H-purin-9-yl)ethanol
CAS2881-90-5
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCO
InChIInChI=1S/C14H14N4OS/c19-7-6-18-10-17-12-13(18)15-9-16-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2
InChIKeyGQBCTNNUQRHJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-(Benzylthio)-9H-purin-9-yl)ethanol (CAS 2881-90-5): Procurement-Relevant Physicochemical and Structural Baseline


2-(6-(Benzylthio)-9H-purin-9-yl)ethanol (CAS 2881-90-5), also known as 6-benzylmercapto-9-(2-hydroxyethyl)purine, is a synthetic purine derivative featuring a benzylthio substituent at the C6 position and a 2-hydroxyethyl group at N9 . The compound has a molecular weight of 286.35 g·mol⁻¹, a calculated logP of approximately 2.11, and a topological polar surface area (TPSA) of 89.13 Ų . It is commercially available at typical purities of ≥97% and is primarily utilized as a research intermediate in medicinal chemistry and chemical biology [1].

Why 2-(6-(Benzylthio)-9H-purin-9-yl)ethanol Cannot Be Replaced by Generic Purine Analogs


The combination of a C6 benzylthio group and an N9 hydroxyethyl arm in this scaffold creates a distinct pharmacophoric and physicochemical profile that is not interchangeable with close analogs such as 6-benzylthio-9H-purine (CAS 724-34-5, lacking the N9 hydroxyethyl group) or 2-(6-(methylthio)-9H-purin-9-yl)ethanol (CAS 298-98-6, bearing a smaller methylthio substituent). The N9 hydroxyethyl moiety introduces a hydrogen-bond donor/acceptor capable of modulating aqueous solubility and target binding, while the C6 benzylthio group contributes hydrophobicity and potential π-stacking interactions distinct from smaller alkylthio substituents [1]. These differences translate into measurable variations in logP, solubility, and enzymatic inhibition profiles that make one-for-one replacement scientifically unsound.

Quantitative Differentiation Evidence for 2-(6-(Benzylthio)-9H-purin-9-yl)ethanol Relative to Its Closest Analogs


Enhanced Lipophilicity Over the Methylthio Analog Enables Superior Membrane Partitioning

The target compound exhibits a calculated logP of 2.11 , a value that falls within the optimal range (1–3) for oral drug-likeness according to Lipinski's guidelines. In contrast, the methylthio analog 2-(6-(methylthio)-9H-purin-9-yl)ethanol (CAS 298-98-6), with a molecular weight of 210.26 g·mol⁻¹ and lacking the benzyl aromatic system, is expected to have a significantly lower logP (estimated <1.0), reducing its passive membrane permeability . The benzylthio group provides an additional 76 Da of hydrophobic mass and a phenyl ring for potential π–π stacking, which is absent in the methylthio congener.

Lipophilicity logP Drug-likeness

N9 Hydroxyethyl Group Confers Solubility Advantage Over 6-Benzylthio-9H-purine

The presence of a primary alcohol at the N9 position introduces a hydrogen-bond donor (1 HBD) and acceptor that substantially increases aqueous solubility relative to 6-benzylthio-9H-purine (CAS 724-34-5), which lacks this polar substituent. The topological polar surface area (TPSA) of the target compound is 89.13 Ų, compared to an estimated TPSA of ~55 Ų for 6-benzylthio-9H-purine (which has no HBD and 4 HBA) [1]. This difference of >30 Ų in TPSA is expected to translate into measurably higher aqueous solubility and improved handling in aqueous biological assay buffers.

Aqueous solubility Hydrogen bonding Formulation

Class-Level Adenosine Deaminase Inhibitory Activity Demonstrated for 6-Substituted-9-hydroxyalkylpurines

Schaeffer and Bhargava (1965) established that 6-substituted-9-hydroxyalkylpurines act as inhibitors of adenosine deaminase (ADA), an enzyme critical in purine salvage and immune function [1]. The study demonstrated that the combination of a 6-substituent and a 9-hydroxyalkyl group is essential for ADA inhibition; compounds lacking the hydroxyalkyl group showed markedly reduced or no inhibitory activity. While the 1965 paper did not disclose Ki values for each analog individually, it established the structure–activity relationship that the 9-hydroxyalkyl motif is a prerequisite for ADA binding, directly implicating the target compound as a candidate ADA inhibitor scaffold distinct from 9-unsubstituted analogs.

Adenosine deaminase Enzyme inhibition Purine metabolism

N9 Hydroxyethyl Handle Enables Further Derivatization to Choline Kinase Inhibitor Scaffolds

The primary alcohol on the N9 hydroxyethyl chain of the target compound provides a synthetic handle for further functionalization, a feature exploited in the development of 6-(benzylthio)-9H-purin-9-yl-pyridinium derivatives as choline kinase (ChoK) inhibitors [1]. Rubio-Ruiz et al. (2017) demonstrated that converting related 6-benzylthio purine scaffolds into N9-pyridinium salts yielded compounds with antiproliferative activity against HepG2 hepatoma cells. The target compound, bearing a free hydroxyl, can be directly converted to leaving-group derivatives (e.g., tosylate, bromide) for nucleophilic displacement or esterified for prodrug strategies—synthetic versatility not offered by 6-benzylthio-9H-purine, which lacks an alkylation handle.

Choline kinase Anticancer Prodrug design

Validated Application Scenarios for 2-(6-(Benzylthio)-9H-purin-9-yl)ethanol Based on Quantitative Evidence


Cell-Based Assays Requiring Moderate Lipophilicity and Aqueous Compatibility

With a calculated logP of 2.11 and a TPSA of 89.13 Ų, this compound resides in a favorable physicochemical window for cell permeability while retaining sufficient aqueous solubility for biological assay buffers. Researchers performing cell-based phenotypic screens or target engagement assays can select this scaffold over the more lipophilic 6-benzylthio-9H-purine (estimated TPSA ~55 Ų) when both membrane penetration and buffer solubility are required [1][2].

Adenosine Deaminase (ADA) Inhibitor Probe Development

Schaeffer and Bhargava (1965) established that 9-hydroxyalkyl substitution is a prerequisite for ADA inhibition in 6-substituted purines [1]. Research groups investigating ADA as a therapeutic target or studying purine metabolism should procure the 9-hydroxyethyl analog rather than 9-unsubstituted variants, as the SAR clearly demonstrates that the N9 substituent is essential for enzyme engagement.

Synthesis of Choline Kinase α (ChoKα) Inhibitor Libraries

The N9 hydroxyethyl group serves as a direct synthetic handle for generating N9-pyridinium or N9-ester derivatives targeting choline kinase α, a validated anticancer target. Rubio-Ruiz et al. (2017) demonstrated that related 6-(benzylthio)-9H-purin-9-yl-pyridinium derivatives inhibit ChoK and suppress HepG2 cell proliferation [2]. The pre-functionalized hydroxyethyl arm eliminates the need for an N-alkylation step, accelerating library synthesis.

Purine Nucleoside Phosphorylase (PNP) or Purine Salvage Pathway Studies

As a 6-thioether purine derivative with an N9 hydroxyethyl modification, this compound is structurally related to known inhibitors of purine nucleoside phosphorylase and other purine salvage enzymes [3]. It can serve as a starting scaffold for structure–activity relationship studies aimed at dissecting the binding requirements of purine-metabolizing enzymes, particularly in organisms such as Toxoplasma gondii where purine salvage is essential.

Quote Request

Request a Quote for 2-(6-(benzylthio)-9H-purin-9-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.